

Application of GW4064 in High-Throughput Screening for FXR Modulators

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Compound of Interest

Compound Name: (E)-GW 4064

Cat. No.: B15573250

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical ligand-activated transcription factor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Its significance in these metabolic pathways has established it as a promising therapeutic target for a variety of conditions, including non-alcoholic fatty liver disease (NAFLD), cholestasis, and metabolic syndrome.[1] GW4064 is a potent and selective, non-steroidal synthetic agonist of FXR.[2][3][4] With EC50 values in the nanomolar range, GW4064 serves as an invaluable pharmacological tool for investigating the physiological and pathological functions of FXR and is widely used as a reference compound in high-throughput screening (HTS) campaigns to identify novel FXR modulators.[3][5][6]

These application notes provide detailed protocols for utilizing GW4064 in common HTS assay formats to screen for and characterize new FXR agonists and antagonists.

Mechanism of Action of GW4064

GW4064 binds to the ligand-binding domain of FXR, inducing a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivator proteins.[2] This activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR).[2] The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as

Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.^{[2][7]} A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.^[2]

It is important for researchers to be aware that some studies have reported FXR-independent effects of GW4064, where it may modulate the activity of G protein-coupled receptors (GPCRs), such as histamine receptors.^{[7][8][9]} These off-target effects should be considered when interpreting experimental results.

Quantitative Data Summary

The following tables summarize the in vitro activity of GW4064 from various cell-based and biochemical assays.

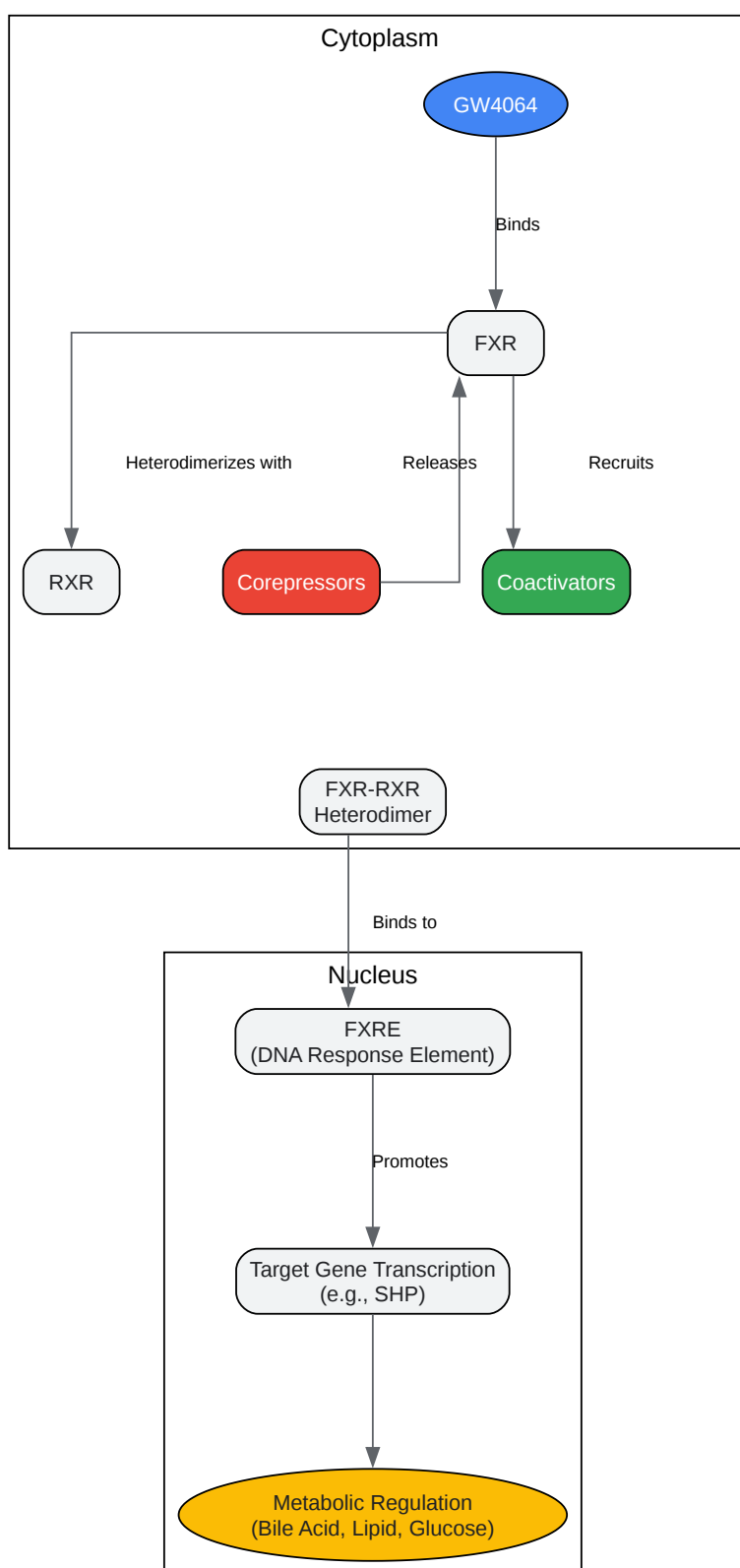
Parameter	Cell Line / Assay Type	Value (nM)
EC50	CV-1 cells (human FXR)	65 ^[5]
EC50	CV-1 cells (mouse FXR)	80-90 ^[5]
EC50	HEK293 cells (GAL4 transactivation)	70 ^[5]
EC50	Isolated receptor activity assay	15 ^[3]

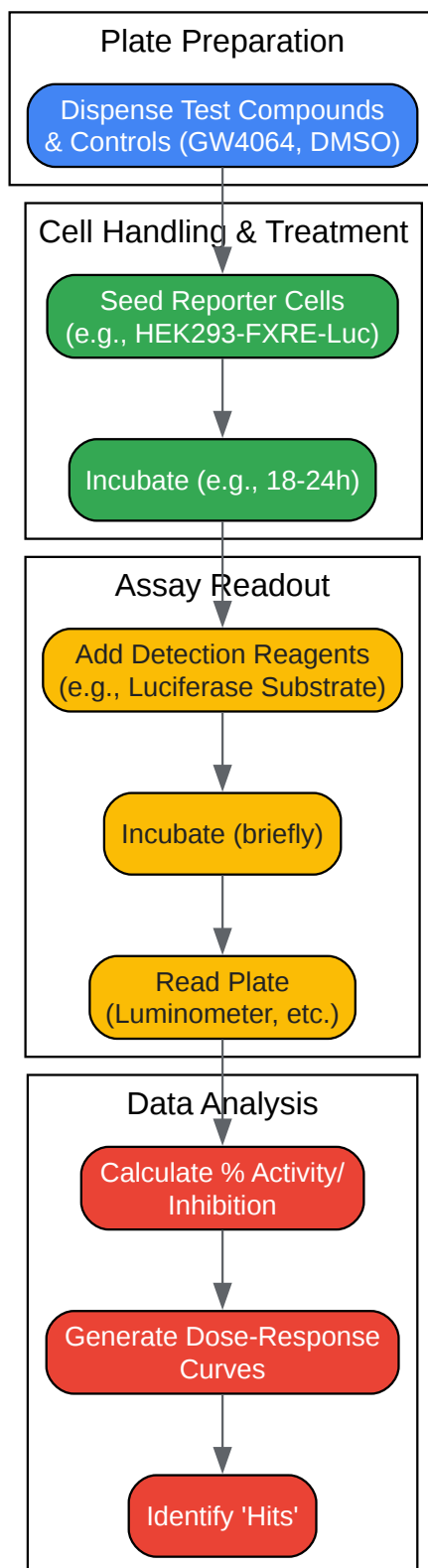
Table 1: Potency of GW4064 in various in vitro FXR activation assays.

Assay Type	Agonist	S/B Ratio	Z' Factor
Luciferase Reporter Assay	2.5 μ M GW4064	~400	0.85 ^[10]
TR-FRET Assay	Fexaramine	Not Reported	0.82 ^[11]

Table 2: Performance metrics of typical HTS assays for FXR using a reference agonist.

Signaling Pathway and Experimental Workflow Diagrams





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